Pyrido[1,2-a]benzimidazol-8-amine
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Overview
Description
Pyrido[1,2-a]benzimidazol-8-amine is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound has a fused ring structure that combines a pyridine ring with a benzimidazole moiety, making it a unique and interesting compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[1,2-a]benzimidazol-8-amine typically involves the cyclization of 2-aminopyridines with appropriate aldehydes or ketones. One common method is the condensation reaction between 2-aminopyridine and an aldehyde in the presence of an oxidizing agent such as iodine. This reaction is often carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile .
Another method involves the use of transition metal catalysts, such as copper(II) acetate, to facilitate the cyclization of 2-aminopyridines with 2-iodophenylboronic acids. This Ullmann-type reaction is performed under ligand-free conditions and provides good to excellent yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Pyrido[1,2-a]benzimidazol-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as halogens or nitro groups; reactions are carried out in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrido[1,2-a]benzimidazol-8-amines with various functional groups.
Scientific Research Applications
Pyrido[1,2-a]benzimidazol-8-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of pyrido[1,2-a]benzimidazol-8-amine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Pyrido[1,2-a]benzimidazol-8-amine can be compared with other similar compounds, such as:
Benzimidazole: A simpler structure with a wide range of biological activities, including antifungal and anti-inflammatory properties.
Pyrimido[1,2-a]benzimidazole: A closely related compound with similar pharmacological properties but differing in the fused ring structure.
Azolo[1,5-a]pyrimidines: Compounds with antiviral and antibacterial activities, sharing structural similarities with this compound.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
pyrido[1,2-a]benzimidazol-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGAHBMNSQAQQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562174 |
Source
|
Record name | Pyrido[1,2-a]benzimidazol-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130595-01-6 |
Source
|
Record name | Pyrido[1,2-a]benzimidazol-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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